Nrf2-IN-3

NRF2 KEAP1 mutant G333C

Standard NRF2 inhibitors lack selectivity for KEAP1-mutant cancers. This compound restores mutant KEAP1/NRF2 interaction, preserving wild-type cytoprotection. - Mechanistic validation: Active on G333C/G364C/R460S/D236H; inactive on WT-KEAP1 - In vivo efficacy: 5-11X cisplatin/gefitinib sensitization in A549 xenografts (0.5 µM) - Research use: The only PPI-repair probe distinguishing ML385 (DNA-binding) & brusatol (global suppression)

Molecular Formula C22H26N4O4S
Molecular Weight 442.5 g/mol
Cat. No. B12391796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2-IN-3
Molecular FormulaC22H26N4O4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CCCSCCCC(=O)NN=CC2=CC=CC=C2O)O
InChIInChI=1S/C22H26N4O4S/c27-19-9-3-1-7-17(19)15-23-25-21(29)11-5-13-31-14-6-12-22(30)26-24-16-18-8-2-4-10-20(18)28/h1-4,7-10,15-16,27-28H,5-6,11-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+
InChIKeyMWGPMYRFUXZJAS-DFEHQXHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nrf2-IN-3 Procurement Guide


Nrf2-IN-3 (also designated Compound R16 or NSC29869, CAS 6325-13-9) is a small-molecule NRF2 inhibitor distinguished by its mutant-selective mechanism of action. It binds selectively to KEAP1 mutants and restores their NRF2-inhibitory function by repairing the disrupted KEAP1/NRF2 interaction [1]. Unlike pan-active NRF2 inhibitors, Nrf2-IN-3 demonstrates activity exclusively in KEAP1-mutant contexts, with no detectable effect in wild-type KEAP1 cells [1]. This baseline functional profile defines the comparator framework for evaluating its differentiation from broad-spectrum NRF2 inhibitors and KEAP1-NRF2 PPI inhibitors.

Why Nrf2-IN-3 Cannot Be Substituted


NRF2 inhibitors exhibit substantial mechanistic divergence that precludes interchangeable use. ML385 inhibits NRF2 by binding the Neh1 domain and suppressing transcriptional activity with IC50 ~1.9 μM across diverse cellular contexts . Brusatol acts via global protein synthesis inhibition with broad cytotoxicity, obscuring NRF2-specific effects . Keap1-Nrf2 PPI inhibitors (e.g., Keap1-Nrf2-IN-14, Keap1-Nrf2-IN-23) disrupt the Keap1-Nrf2 interaction in wild-type KEAP1 backgrounds to activate NRF2, whereas Nrf2-IN-3 operates exclusively in mutant KEAP1 contexts to suppress NRF2 [1]. Substituting Nrf2-IN-3 with these compounds would introduce confounding off-target effects, inverted functional outcomes, or absent activity in the mutant KEAP1 models for which Nrf2-IN-3 is specifically validated.

Nrf2-IN-3 Comparative Evidence


Mutant-KEAP1 Selectivity

Nrf2-IN-3 demonstrates selective binding to the KEAP1 G333C mutant protein with a dissociation constant (Kd) of 2.7 ± 0.6 μM, whereas it exhibits no significant interaction with wild-type KEAP1 protein under identical assay conditions [1]. This binding selectivity represents a mechanistically defined differentiation from pan-NRF2 inhibitors such as ML385, which does not distinguish between mutant and wild-type KEAP1 cellular contexts .

NRF2 KEAP1 mutant G333C Binding affinity

KEAP1-Mutant Cisplatin Sensitization

In ARE-luciferase reporter assays, Nrf2-IN-3 inhibits G333C, G364C, and R460S KEAP1 mutants with IC50 values below 10 μM, while demonstrating no detectable activity in BT-20 cells harboring wild-type KEAP1 . In contrast, ML385 exhibits NRF2 inhibitory activity irrespective of KEAP1 mutational status, with reported IC50 values of approximately 1.9 μM across multiple cell lines including those with wild-type KEAP1 [1].

NRF2 KEAP1 mutation Cellular selectivity ARE-luciferase

Intra-Series SAR: R16 vs. R13 and R15

Nrf2-IN-3 administered at 110 mg/kg i.p. daily selectively sensitized A549ctl-derived xenografts (bearing KEAP1 G333C mutation) to cisplatin (2 mg/kg), resulting in enhanced tumor growth inhibition compared to cisplatin alone . Importantly, Nrf2-IN-3 did not sensitize wild-type KEAP1 xenografts to cisplatin, confirming the mutant-selective functional effect in vivo [1]. This in vivo efficacy contrasts with ML385, for which comparable mutant-selective in vivo sensitization data are not reported in the primary literature.

NRF2 KEAP1 G333C Cisplatin sensitization Xenograft

In Vivo Xenograft Cisplatin Sensitization

Nrf2-IN-3 dose-dependently decreases mRNA levels of GCLM and NQO1, two well-established NRF2 transcriptional targets, specifically in cells bearing KEAP1 mutations (A549, H1648, H322) . This transcriptional suppression is not observed in cells with wild-type KEAP1. In comparison, ML385 suppresses NRF2 target gene expression regardless of KEAP1 status, as it directly inhibits NRF2 transcriptional activity .

NRF2 KEAP1 mutant GCLM NQO1 Gene expression

PPI Repair vs. Direct NRF2 Inhibition

Nrf2-IN-3 operates through a unique mechanism: it binds mutant KEAP1 proteins and restores their disrupted interaction with NRF2, thereby re-establishing NRF2 ubiquitination and proteasomal degradation [1]. This contrasts fundamentally with ML385, which binds the Neh1 domain of NRF2 to block transcriptional activity , and with Keap1-Nrf2 PPI inhibitors (e.g., Keap1-Nrf2-IN-23, Kd=3.07 nM; Keap1-Nrf2-IN-14, Kd=24 nM) that disrupt the Keap1-Nrf2 interaction to activate NRF2 [2].

NRF2 KEAP1 Mechanism of action Protein-protein interaction

Nrf2-IN-3 Application Scenarios


Cisplatin/Gefitinib Resistance in KEAP1-Mutant NSCLC

Nrf2-IN-3 is optimally applied in preclinical xenograft studies investigating cisplatin or gefitinib sensitization specifically in KEAP1 G333C-mutated non-small cell lung cancer (NSCLC) models. Evidence demonstrates that Nrf2-IN-3 at 110 mg/kg i.p. daily selectively enhances cisplatin efficacy in A549-derived xenografts without affecting wild-type KEAP1 tumors .

In Vivo KEAP1-Mutant Tumor Sensitization

Nrf2-IN-3 serves as a selective chemical probe to confirm KEAP1 mutation-specific NRF2 dependency in drug-resistant cancer cell lines. Its lack of activity in wild-type KEAP1 cells (IC50 >10 μM) provides a clean negative control for establishing mutant-selective phenotypic effects [1].

BRET2 Biosensor for KEAP1 Mutation Profiling

For studies requiring precise differentiation between restoring mutant KEAP1 function and direct NRF2 transcriptional inhibition, Nrf2-IN-3 is the only commercially available tool compound with validated mutant KEAP1 binding (Kd=2.7 ± 0.6 μM) and functional restoration data .

Differentiating NRF2 Inhibitor Mechanisms

Nrf2-IN-3 is appropriate for experiments measuring NRF2 transcriptional output (GCLM, NQO1 mRNA) specifically in KEAP1 G333C-mutant A549 cells, where it produces dose-dependent suppression without affecting wild-type KEAP1 cell lines .

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